Product packaging for Moroidin(Cat. No.:)

Moroidin

Cat. No.: B3434577
M. Wt: 987.1 g/mol
InChI Key: UCSHFBQCLZMAJY-QFMFBHDYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Natural Occurrence and Research Significance of Moroidin-Type Peptides

This compound is primarily found in the stinging tree Dendrocnide moroides, a member of the nettle family (Urticaceae), native to the rainforests of East Australia. It has also been isolated from the seeds of Celosia argentea, an ornamental plant in the amaranth (B1665344) family (Amaranthaceae). google.com this compound is recognized as one of the bioactive compounds contributing to the excruciating sting of D. moroides. wikipedia.org

The research significance of this compound-type peptides lies in their distinct structural characteristics and their demonstrated biological activities. These peptides belong to a class of ribosomally synthesized and posttranslationally modified peptides (RiPPs) in plants. acs.orgnih.gov Their complex bicyclic structure, formed by unusual cross-linkages, makes them interesting targets for structural and synthetic studies. Furthermore, their observed inhibitory activity against tubulin polymerization has positioned them as lead structures in the search for new therapeutic agents, particularly in the field of cancer research. google.comumich.edu The low yields obtained from natural extraction and the challenges associated with their complex organic synthesis have driven research towards alternative production methods, such as biosynthesis in heterologous plant systems, highlighting their research importance. google.comacs.orgnih.gov

Overview of this compound as a Biologically Active Bicyclic Octapeptide

This compound is characterized as a bicyclic octapeptide. google.comwikipedia.org Its structure includes an N-terminal pyroglutamate (B8496135) and two macrocyclic linkages formed by side-chain cross-links. google.com Specifically, these linkages involve a C-C bond between the C6 of a tryptophan indole (B1671886) residue at the fifth position and a β-carbon of a leucine (B10760876) residue at the second position, and a C-N bond between the C2 of the same tryptophan indole and the N1 of a C-terminal histidine imidazole (B134444). google.com This unique bicyclic motif is a defining feature of this compound and related celogentins. google.comwikipedia.org

The biological activity of this compound includes its role as a pain-causing agent, particularly associated with the sting of D. moroides. google.comwikipedia.org More significantly from a therapeutic research perspective, this compound and its analogs, such as celogentin C, exhibit potent inhibitory activity against tubulin polymerization in vitro. google.comumich.edu Tubulin is a key protein involved in the formation of microtubules, which are essential components of the cytoskeleton and play a critical role in cell division. wikipedia.orgmit.edu By inhibiting tubulin polymerization, this compound disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov This mechanism of action is similar to that of established chemotherapeutic agents like vincristine (B1662923) and paclitaxel, which are also plant-derived compounds that bind to tubulin. mit.edu Research has also explored this compound's effects on pathways involved in epithelial-mesenchymal transition (EMT) and vasculogenic mimicry in glioblastoma cells. researchgate.netnih.gov

The following table summarizes some key characteristics of this compound:

CharacteristicDetailSource PlantsBiological Activity Highlights
StructureBicyclic OctapeptideDendrocnide moroides, Celosia argenteaTubulin polymerization inhibition, Pain-causing. google.comwikipedia.org
Key Structural FeaturesN-terminal pyroglutamate, C-C (Leu-Trp) and C-N (Trp-His) side-chain macrocyclic linkages. google.com
Molecular TargetTubulin wikipedia.orgmit.edu

Historical Context of Academic Research on this compound and Related Cyclopeptides

The investigation into the bioactive compounds of Dendrocnide moroides dates back several decades, driven by the plant's potent stinging properties. Early studies explored various compounds as potential culprits for the pain, but none fully replicated the intensity and duration of the sting. wikipedia.org this compound was identified around 1970 and initially considered a primary causative agent, although later research indicated that while it contributes to pain, it may not be solely responsible, suggesting the presence of other toxins. wikipedia.orgwikipedia.org More recently, other peptide families like gympietides have also been identified in D. moroides. wikipedia.org

Research into this compound's anti-mitotic activity, specifically its effect on tubulin, gained prominence as the understanding of its molecular target developed. wikipedia.orgjst.go.jp The challenging nature of isolating sufficient quantities of this compound from its natural sources and the complexities of its chemical synthesis have historically limited extensive research and drug development efforts. google.comumich.edu This challenge has spurred academic research into the biosynthetic pathways of this compound and related plant cyclopeptides. Recent studies have focused on elucidating the enzymatic machinery involved in this compound biosynthesis, particularly the role of BURP-domain peptide cyclases, and exploring the feasibility of producing this compound and its analogs through ribosomal synthesis and post-translational modification in heterologous plant systems like tobacco. google.comacs.orgnih.govumich.edumit.edu This biosynthetic approach represents a significant advancement in overcoming the supply limitations that have historically impacted research on this compound-type peptides. google.comacs.orgnih.gov The study of this compound also fits within the broader context of research into ribosomally synthesized and posttranslationally modified peptides (RiPPs) in plants, a class of compounds increasingly recognized for their diverse structures and bioactivities. acs.orgnih.govumich.eduresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H66N14O10 B3434577 Moroidin

Properties

Molecular Formula

C47H66N14O10

Molecular Weight

987.1 g/mol

IUPAC Name

(8R,9S,12S,15S,18S,21S,27S)-21-[3-(diaminomethylideneamino)propyl]-12-(2-methylpropyl)-10,13,16,19,22,25-hexaoxo-9-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]-8,15-di(propan-2-yl)-2,11,14,17,20,23,26,30,32-nonazapentacyclo[16.14.2.13,7.129,32.04,33]hexatriaconta-1(33),3,5,7(36),29(35),30-hexaene-27-carboxylic acid

InChI

InChI=1S/C47H66N14O10/c1-21(2)14-31-43(67)59-37(23(5)6)44(68)58-32-17-27-26-10-9-24(36(22(3)4)38(45(69)57-31)60-41(65)29-11-12-34(62)53-29)15-30(26)55-39(27)61-19-25(52-20-61)16-33(46(70)71)54-35(63)18-51-40(64)28(56-42(32)66)8-7-13-50-47(48)49/h9-10,15,19-23,28-29,31-33,36-38,55H,7-8,11-14,16-18H2,1-6H3,(H,51,64)(H,53,62)(H,54,63)(H,56,66)(H,57,69)(H,58,68)(H,59,67)(H,60,65)(H,70,71)(H4,48,49,50)/t28-,29-,31-,32-,33-,36+,37-,38-/m0/s1

InChI Key

UCSHFBQCLZMAJY-QFMFBHDYSA-N

SMILES

CC(C)CC1C(=O)NC(C(=O)NC2CC3=C(NC4=C3C=CC(=C4)C(C(C(=O)N1)NC(=O)C5CCC(=O)N5)C(C)C)N6C=C(CC(NC(=O)CNC(=O)C(NC2=O)CCCN=C(N)N)C(=O)O)N=C6)C(C)C

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CC3=C(NC4=C3C=CC(=C4)[C@H]([C@@H](C(=O)N1)NC(=O)[C@@H]5CCC(=O)N5)C(C)C)N6C=C(C[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)CCCN=C(N)N)C(=O)O)N=C6)C(C)C

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC2CC3=C(NC4=C3C=CC(=C4)C(C(C(=O)N1)NC(=O)C5CCC(=O)N5)C(C)C)N6C=C(CC(NC(=O)CNC(=O)C(NC2=O)CCCN=C(N)N)C(=O)O)N=C6)C(C)C

Origin of Product

United States

Isolation, Characterization, and Structural Elucidation Methodologies of Moroidin

Plant Sources and Research-Oriented Isolation Techniques

Moroidin is a naturally occurring compound found in two primary plant sources: the Australian stinging tree, Dendrocnide moroides, and the seeds of Celosia argentea (also known as Celosia cristata). dpi.qld.gov.auacs.orgresearchgate.net The isolation of this compound from these natural sources is often challenging, with low yields reported, a factor that has historically hindered extensive research and drug development. nih.gov

Research-oriented isolation techniques typically involve the extraction of the plant material, often the seeds of Celosia argentea, using alcoholic solvents. Subsequent purification steps are necessary to isolate this compound from the complex mixture of other plant metabolites. While specific, detailed protocols for this compound isolation are not extensively published, the general approach for similar peptides involves a combination of solvent extraction and chromatographic techniques. The low natural abundance of this compound has also spurred the development of alternative research-oriented production methods, such as its biosynthesis in more accessible host plants like tobacco, to facilitate further study. nih.gov

Advanced Spectroscopic and Analytical Methods for this compound Structural Characterization

The intricate structure of this compound necessitated the use of a suite of advanced spectroscopic and analytical techniques for its complete characterization. These methods were crucial in determining its amino acid sequence, stereochemistry, and the precise nature of its complex bicyclic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, has been a cornerstone in the structural elucidation of this compound. dpi.qld.gov.au These techniques, in conjunction with molecular modeling, were instrumental in the complete assignment of the stereochemistry of the molecule. researchgate.net

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide detailed information about the connectivity of atoms and their spatial proximity, which is essential for piecing together the complex structure of a peptide like this compound. For instance, strong NOE correlations, such as that observed between the H6 proton of a histidine residue and the β-position protons of a tryptophan residue, were critical in confirming the specific isomer of the Trp-His cross-link. researchgate.net The comprehensive analysis of NMR data has been so crucial that revised assignments of the NMR data have been published to ensure the accuracy of the structural interpretation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis in Structural Elucidation

Mass spectrometry has been a key analytical tool for determining the molecular weight of this compound and for providing valuable structural information through fragmentation analysis. dpi.qld.gov.au Fast Atom Bombardment (FAB) mass spectrometry was one of the techniques employed in the initial characterization of this compound. nih.gov

X-ray Crystallography for Determination of this compound's Absolute Stereochemistry

While X-ray crystallography is a powerful technique for the unambiguous determination of the absolute stereochemistry of a molecule, there is no definitive evidence in the reviewed scientific literature to suggest that it has been successfully applied to this compound itself to obtain a crystal structure. The successful application of this technique requires the growth of high-quality single crystals, which can be a significant challenge for complex peptides like this compound.

However, it is noteworthy that X-ray crystallography has been used to confirm the stereochemistry of a synthetically prepared derivative of the Leu-Trp adduct found in this compound, providing crucial validation for the stereochemistry of this specific structural component.

Elucidation of this compound's Unique Bicyclic Structure and Unusual Cross-Linkages

The defining feature of this compound is its unique bicyclic structure, which is formed by two unusual cross-linkages involving the side chains of its constituent amino acids. The elucidation of this complex architecture was a significant achievement in natural product chemistry.

Characterization of Leu-Trp Cross-Link

One of the remarkable structural features of this compound is the covalent bond between a leucine (B10760876) (Leu) and a tryptophan (Trp) residue. This is not a standard peptide bond but rather a cross-link between the side chains of these two amino acids. Spectroscopic data, primarily from NMR, were essential in identifying the presence and nature of this linkage. The characterization of this Leu-Trp cross-link, along with the Trp-His cross-link, confirmed the bicyclic nature of the this compound peptide.

The structural elucidation of this cross-link has also been supported by synthetic efforts. A bioinspired synthetic approach, utilizing a palladium-catalyzed C-H activation–cross-coupling reaction, successfully created the Leu-Trp moiety. The stereochemistry of this synthetic adduct was confirmed by X-ray crystallographic analysis of a derivative, providing strong evidence for the structure of this linkage within the natural this compound molecule.

Characterization of Trp-His Cross-Link

The definitive structural feature of this compound is its bicyclic nature, which includes an unusual covalent bond between the side chains of tryptophan (Trp) and histidine (His) residues. This linkage, forming the second macrocyclic ring, is a C-N bond between the C2 position of the tryptophan indole (B1671886) ring and the N1 position of the histidine imidazole (B134444) ring. researchgate.net The elucidation of this novel cross-link required a combination of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and ultimately, X-ray crystallography. dpi.qld.gov.auwikipedia.org

Initial structural studies in the late 1980s employed a combination of chemical methods alongside 1H and 13C NMR and mass spectrometry to propose the bicyclic structure containing the Trp-His linkage. researchgate.netdpi.qld.gov.au These early investigations successfully identified the presence of the unconventional bond, which was a significant step in understanding the molecule's complex architecture. The stereochemistry of this compound, including the spatial arrangement around the cross-link, was later fully assigned using a combination of advanced NMR techniques and molecular modeling. researchgate.net

The proposed structure, featuring the distinctive Trp-His bridge, was unequivocally confirmed by X-ray crystallography in 2004. wikipedia.org More recent biosynthetic studies have revealed that this imidazole-indole connection is catalyzed by a copper-dependent BURP-domain peptide cyclase, a type of enzyme that facilitates the post-translational modification of ribosomally synthesized peptides in plants. nih.govumich.edu

Spectroscopic data, particularly from 2D NMR experiments, are crucial for defining the precise connectivity of the Trp-His cross-link. Heteronuclear Multiple Bond Correlation (HMBC) experiments are especially informative, as they reveal long-range correlations (typically over 2-3 bonds) between protons and carbons. The key HMBC correlation that establishes the Trp-His linkage is between the proton on C7 of the tryptophan indole ring and the C2 carbon of the same indole ring, which is directly bonded to the N1 of the histidine imidazole. Further correlations between protons on the histidine imidazole and carbons on the tryptophan indole provide definitive proof of the covalent bond.

Table 1: Key NMR Correlations for this compound's Trp-His Cross-Link Characterization

Correlating ProtonsCorrelating CarbonsType of CorrelationImplication for Trp-His Linkage
Trp H7Trp C2HMBCConfirms the position on the Trp indole ring involved in the linkage.
Trp H4Trp C2HMBCProvides additional evidence for the C2 position involvement.
His H2'Trp C2HMBCDirectly shows the connectivity between the His imidazole ring and the Trp indole ring.
His H5'His C2'HMBCCharacterizes the histidine imidazole ring structure.
Trp H1 (indole NH)Trp C2, C3, C8HMBCHelps to assign the tryptophan spin system.

Note: The data presented in this table is a representative summary of key correlations derived from published NMR analyses used for the structural elucidation of this compound and similar bicyclic peptides. Specific chemical shifts can be found in detailed spectroscopic reports. google.com

In addition to NMR, mass spectrometry provides essential information regarding the molecular weight and fragmentation patterns of this compound. High-resolution mass spectrometry confirms the elemental composition, which is consistent with the bicyclic structure. Fragmentation analysis (MS/MS) can further support the proposed structure by showing cleavage patterns that are logical for the cross-linked peptide.

The synthesis of this compound and its analogs has also played a role in confirming the structure of the Trp-His linkage. Synthetic strategies have been developed that specifically create this C-N bond, often through an oxidative coupling step, providing further validation of the naturally occurring structure. wikipedia.org

Biosynthesis of Moroidin

Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs) Framework in Moroidin Biosynthesis

This compound is classified as a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP). acs.orgumich.edunih.gov The biosynthetic pathway for RiPPs begins with the translation of a precursor peptide from a messenger RNA template by the ribosome. mit.edursc.org This precursor peptide consists of a leader region, which is later removed, and a core peptide region that is destined to become the final natural product. rsc.org Following ribosomal synthesis, the precursor peptide undergoes extensive modifications by dedicated enzymes that install the characteristic structural features of the mature RiPP. umich.edursc.org

In the case of this compound, this process involves the formation of a unique bicyclic structure through complex macrocyclization reactions. acs.orgnih.gov Moroidins represent a distinct class of plant RiPPs characterized by these elaborate post-translational modifications. umich.edu The biosynthetic logic is similar to other side-chain macrocyclic RiPPs, where a precursor peptide is synthesized and then acted upon by modifying enzymes to create the final bioactive compound. umich.edu

Identification and Enzymatic Function of BURP-Domain Peptide Cyclases (e.g., KjaBURP)

The key enzymes responsible for this compound's biosynthesis are BURP-domain peptide cyclases. acs.orgnih.gov These are plant-specific enzymes that catalyze the formation of macrocyclic bonds. nih.gov Through transcriptome mining of various plant species, a specific this compound cyclase, KjaBURP, was identified in Kerria japonica (Japanese kerria). acs.orgnih.gov

KjaBURP is an autocatalytic enzyme, meaning the precursor protein contains both the core peptide sequences that will become this compound and the catalytic BURP domain responsible for modifying them. umich.edunih.gov The KjaBURP precursor peptide possesses an N-terminal domain containing four repeats of core peptide sequences and a C-terminal BURP domain. umich.eduresearchgate.net This BURP domain is the catalytic unit that performs the crucial cyclization reactions to form the bicyclic structure of this compound. google.com The discovery of KjaBURP and its function confirmed that this compound peptides are derived from BURP-domain peptide cyclases. acs.orgnih.gov

Molecular Mechanisms of Macrocyclization and Non-Canonical Cross-Link Formation

The formation of this compound's bicyclic structure is achieved through a series of precise enzymatic reactions catalyzed by the BURP domain. This process involves the creation of two distinct macrocyclic rings centered on a single tryptophan residue.

The catalytic activity of BURP-domain peptide cyclases, including KjaBURP, is dependent on the presence of copper ions. acs.orgumich.edunih.gov In vitro reconstitution experiments have demonstrated that the installation of this compound's characteristic tryptophan-indole-centered macrocyclic bonds requires cupric ions (Cu²⁺). acs.orgnih.gov Copper-dependent enzymes are known to facilitate challenging oxidative reactions, and in the biosynthesis of this compound, copper is essential for the enzymatic cross-linking of amino acid side chains. researchgate.netnih.gov The BURP domain itself creates the catalytic center for these copper-dependent reactions. mit.eduresearchgate.net

The biosynthesis of this compound involves two specific and highly controlled cross-linking events that both involve the indole (B1671886) side chain of a tryptophan residue at the fifth position of the core peptide. google.com

The first macrocyclization forms a structure known as the stephanotic acid scaffold. researchgate.netresearchgate.net This reaction creates a stable carbon-carbon (C-C) bond between the C6 position of the tryptophan's indole ring and the β-carbon of a leucine (B10760876) residue at the second position of the core peptide. google.com This initial ring formation is a defining feature of a subclass of burpitides to which this compound belongs. researchgate.net

The second macrocyclization is a distinctive feature of this compound's biosynthesis. It involves the formation of a carbon-nitrogen (C-N) bond, creating the second ring. google.com Specifically, this bond connects the C2 position of the same tryptophan's indole ring to the N1 of the imidazole (B134444) ring of a C-terminal histidine residue. google.com

This imidazole-indole connection represents a novel post-translational modification within the family of BURP-domain-derived RiPPs. umich.edu It is a rare instance of cross-coupling between two different aromatic side chains (tryptophan and histidine) catalyzed by this enzyme class, expanding the known catalytic capabilities of BURP domains. umich.edu

Analysis of Precursor Peptides and Core Peptide Motifs

The genetic blueprint for this compound is encoded within a precursor peptide. google.com In the case of KjaBURP from Kerria japonica, the precursor is a protein of approximately 380 amino acids that contains multiple copies of the core peptide motif embedded within its N-terminal domain. researchgate.net This repetitive arrangement is a common feature in many plant RiPP precursors. researchgate.netresearchgate.net

Mining of plant transcriptomes has been crucial in identifying these precursors by searching for specific core peptide motifs. acs.orgnih.gov The core peptide sequence that is processed to become this compound has been identified as QLLVWRGH. researchgate.net The full precursor peptide, KjaBURP, contains three core peptides for this compound (QLLVWRGH) and one for a related analog, this compound-[QLLVWRAH]. umich.edu After the BURP domain catalyzes the bicyclization of these core peptides, subsequent proteolytic cleavage at both the N- and C-termini releases the mature this compound compounds. umich.edu

Transcriptome Mining and Bioinformatic Approaches for Biosynthetic Pathway Discovery

The biosynthetic origin of this compound remained obscure for decades until the application of transcriptome mining and advanced bioinformatic techniques provided a breakthrough. researchgate.net Researchers hypothesized that this compound was a RiPP, leading them to search for its precursor peptide and the enzymes responsible for its maturation. This gene-guided discovery process proved highly effective. acs.org

By mining hundreds of plant transcriptomes, scientists identified a this compound cyclase in Kerria japonica (Japanese kerria). acs.orgnih.gov This enzyme, named KjaBURP, belongs to the family of BURP-domain peptide cyclases. acs.orgresearchgate.net The discovery was guided by searching for specific this compound core peptide motifs within the sequences of BURP-domain precursor peptides. acs.orgnih.gov The precursor gene, KjaBURP, was found to contain a domain with four repeats of the this compound core peptide sequence. researchgate.netnih.gov

Bioinformatic tools were instrumental in this search, enabling the high-throughput analysis of vast transcriptomic datasets. umich.edu Algorithms designed to detect repetitive sequences were particularly crucial, as the this compound precursor peptide contains multiple copies of the core peptide that undergoes cyclization. umich.eduresearchgate.net This approach of linking cyclopeptide alkaloids to their dedicated RiPP precursor peptides has revolutionized the discovery of natural product biosynthetic pathways in plants. researchgate.net

The general strategy involved several key bioinformatic steps:

Database Creation : Publicly available RNA-seq data from thousands of plant species, such as those in the NCBI Sequence Read Archive, were assembled into a searchable transcriptome database. researchgate.netnih.gov

Motif Searching : This database was then mined for candidate precursor peptides based on the presence of conserved core peptide motifs. For this compound, the search criteria included the stephanotic acid core peptide (QLxxW) followed by an additional motif (xxH) to form the full this compound core peptide (QLxxWxxH). umich.edu

Repeat Identification : Tools were used to identify precursors that contained multiple repeats of the corresponding this compound core peptides, a characteristic feature of the BURP-domain precursors. umich.edu

This combined transcriptomic and bioinformatic approach not only successfully identified the this compound biosynthetic pathway but also demonstrated that large-scale transcriptome mining is a powerful tool for discovering novel bioactive cyclic peptides and their associated enzymes from previously unknown plant sources. acs.orgnih.gov

Bioinformatic Tool/ApproachApplication in this compound Biosynthesis DiscoveryReference
Transcriptome Assembly (e.g., SPAdes) Assembled raw RNA-seq data from public repositories (NCBI SRA) into a searchable database of plant transcriptomes. nih.gov
RepeatFinder Applied to rapidly detect pre-defined, repetitive this compound core peptide motifs (e.g., QLxxWxxH) in BURP-domain precursor peptides. umich.edu
RADAR A similar repeat detection algorithm capable of identifying core peptide-containing repeats in candidate this compound cyclase precursors. umich.edu

Metabolic Engineering Strategies for Heterologous Biosynthesis and Diversification of this compound

The discovery of the KjaBURP gene and its function as a copper-dependent this compound cyclase opened the door for metabolic engineering and heterologous biosynthesis. acs.orgumich.edu These strategies aim to produce this compound and its analogs in more manageable host organisms, overcoming the limitations of extraction from the native plants. acs.orgnih.gov

The model plant Nicotiana benthamiana has been successfully used as a chassis for the heterologous production of this compound. umich.edu Through Agrobacterium-mediated transient expression, the KjaBURP gene from Kerria japonica was introduced into N. benthamiana leaves. umich.edu Subsequent analysis confirmed the ribosomal origin of moroidins and demonstrated that the single KjaBURP enzyme could catalyze the formation of the bicyclic this compound structure. acs.orgumich.edu This success established a feasible platform for producing diverse moroidins, including the potent analog celogentin C. acs.orgumich.edu

Furthermore, the biosynthetic pathway has proven to be amenable to diversification, allowing for the creation of novel this compound analogs. The substrate promiscuity of the KjaBURP enzyme system can be exploited to generate libraries of this compound-related peptides. umich.edugoogle.com By genetically altering the core peptide sequences within the KjaBURP precursor, researchers have successfully produced modified moroidins. For example, studies have shown that the C-terminal ring of the this compound structure could be reduced by one amino acid or expanded by at least one residue, yielding new-to-nature compounds. umich.edu

Large-scale transcriptome mining has also contributed to diversification by identifying natural this compound analogs with different ring structures. nih.govresearcher.life This approach led to the discovery of a this compound analog from water chickweed that exhibited higher cytotoxicity against lung adenocarcinoma cells than the original this compound, highlighting the potential of mining natural diversity to find compounds with improved bioactivity. nih.govresearcher.life These findings underscore that the this compound biosynthetic pathway can be engineered to generate novel peptides, providing a valuable medicinal chemistry toolbox for the development of this compound-based therapeutics. acs.orgnih.gov

Engineered this compound AnalogModification StrategyHost OrganismReference
Celogentin C Heterologous expression of KjaBURP with a core peptide sequence corresponding to celogentin C.Nicotiana benthamiana acs.orgumich.edu
This compound-[QLLVWRH] (Celogentin A analog) Site-directed mutagenesis of the core peptide sequence within the KjaBURP precursor to reduce the C-terminal ring by one amino acid.Nicotiana benthamiana umich.edu
This compound-[QLLVWRGGH] Site-directed mutagenesis of the core peptide sequence within the KjaBURP precursor to expand the C-terminal ring by one amino acid.Nicotiana benthamiana umich.edu
Water Chickweed Analog Discovered through transcriptome mining of Stellaria aquatica; identified a naturally occurring precursor with a diversified second ring structure.N/A (Natural Discovery) nih.govresearcher.life

Total Synthesis and Advanced Synthetic Studies of Moroidin and Analogues

Overcoming Complexities in Chemical Synthesis of Moroidin

The total synthesis of this compound presents considerable challenges primarily due to its intricate bicyclic peptide structure and the presence of unusual amino acid cross-links. google.comacs.org Specifically, the formation of the C-C bond between leucine (B10760876) and tryptophan and the C-N bond between tryptophan and histidine requires highly selective and efficient synthetic methodologies. google.comacs.orgwikipedia.org Low isolation yields from natural sources further underscore the need for effective synthetic routes for research and potential therapeutic development. google.comacs.orgnih.gov While the total synthesis of this compound itself had not been fully described in some reports, significant progress has been made on the synthesis of its structural analogue, celogentin C, which shares the key cross-linkages. google.comwikipedia.org

Strategic Approaches for Constructing Bicyclic Peptide Scaffolds

Constructing the bicyclic peptide scaffold of this compound involves forming two macrocyclic rings through side-chain cross-linkages. google.comwikipedia.org This typically requires strategic peptide coupling reactions and selective bond formations at the desired amino acid residues. Approaches to synthesizing similar bicyclic peptides often involve building the linear peptide chain first, followed by sequential or simultaneous macrocyclization steps. The specific challenges in this compound synthesis lie in the non-standard C-C and C-N linkages involving the indole (B1671886) and imidazole (B134444) rings. google.comacs.orgwikipedia.org

Partial Syntheses and Targeted Investigations of Specific Cross-Linkages

Due to the complexity of the full structure, research has often focused on the partial synthesis of this compound, specifically targeting the formation of the key cross-linkages. Partial syntheses including the Leu-Trp and Trp-His linkages have been achieved. wikipedia.org

Specific approaches for the Leu-Trp cross-link have included methods involving intermolecular Knoevenagel condensation followed by radical conjugate addition and nitro reduction, although this can yield diastereomeric mixtures. wikipedia.org Another strategy for the Leu-Trp crosslink involves a palladium-catalyzed C-H functionalization reaction to stereoselectively form the bond. google.com

For the Trp-His cross-link (C2 of tryptophan indole to N1 of histidine imidazole), oxidative coupling methods, such as using N-chlorosuccinimide (NCS), have been employed. wikipedia.org Careful control of reaction conditions is necessary to prevent over-oxidation or side reactions. wikipedia.org These partial syntheses have been crucial in developing the methodologies required for assembling the full bicyclic system.

Development of Biomimetic and Chemoenzymatic Synthetic Routes

Recognizing the challenges of purely organic synthesis and the low natural abundance, researchers have explored alternative approaches, including biomimetic and chemoenzymatic routes. mdpi.com Studies into the biosynthesis of this compound in plants like Dendrocnide moroides and Celosia argentea have revealed that these peptides are ribosomally synthesized and post-translationally modified (RiPPs). google.commit.eduacs.org A key enzyme in this process is a copper-dependent BURP-domain peptide cyclase, such as KjaBURP from Kerria japonica, which catalyzes the formation of the tryptophan-indole-centered macrocyclic bonds. mit.eduacs.orgumich.edu

This understanding of the biosynthetic pathway has paved the way for chemoenzymatic strategies. One notable development is the in planta biosynthesis of this compound and its analogues by expressing the relevant precursor genes, such as the predicted precursor gene from K. japonica, in heterologous plant systems like tobacco. mdpi.com This approach leverages the plant's own machinery, guided by the introduced gene, to perform the complex enzymatic cyclization and modifications, allowing for the production of this compound and diverse analogues on a milligram scale without extensive traditional organic synthesis. mdpi.com While in vitro reconstitution of the biosynthesis using the BURP domain has also been explored, challenges remain in optimizing the speed and yield of the enzymatic cyclization for large-scale production.

Synthetic Modulations for Analog Generation

Synthetic studies are not limited to the total synthesis of the parent compound but also extend to the generation of this compound analogues. This is important for exploring structure-activity relationships and developing potential therapeutics. mit.edu Both traditional organic synthesis and biosynthetic approaches offer avenues for creating analogues.

In organic synthesis, modifications can be introduced by using modified amino acid building blocks or by altering the cyclization strategies to form different ring sizes or incorporate different residues.

Using the insights from biosynthesis, analogue generation can be achieved by modifying the core peptide sequences within the precursor genes expressed in host plants. mit.edu By varying the amino acid sequence that corresponds to the this compound peptide motif in the precursor protein, researchers have demonstrated the feasibility of producing diverse this compound-like peptides. mit.eduacs.org This gene-guided approach allows for the exploration of a library of this compound-based peptides, facilitating the discovery of analogues with potentially improved properties. acs.org

Molecular and Cellular Mechanisms of Moroidin S Action

Anti-mitotic Activity and Microtubule Dynamics Modulation

Moroidin's anti-mitotic activity stems from its ability to modulate the dynamic behavior of microtubules. wikipedia.orgresearchgate.net Microtubules, composed of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and play vital roles in maintaining cell structure, intracellular transport, and chromosome segregation during mitosis. researchgate.net Agents that disrupt microtubule dynamics interfere with the formation and proper function of the mitotic spindle, leading to impaired chromosome segregation and ultimately cell death. researchgate.net

Inhibition of Tubulin Polymerization

A key mechanism by which this compound affects microtubule dynamics is the inhibition of tubulin polymerization. wikipedia.orggoogle.com Tubulin heterodimers assemble to form protofilaments, which then associate to form hollow cylindrical microtubules. researchgate.net this compound has been shown to strongly inhibit this polymerization process. researchgate.net Studies have indicated that this compound has a potent inhibitory effect on purified tubulin polymerization. researchgate.netacs.org For instance, the inhibitory IC50 value of this compound on tubulin polymerization has been reported as 3.0 μM. researchgate.netresearchgate.net This inhibition prevents the formation of the dynamic microtubule structures necessary for cellular processes, especially during mitosis.

Disruption of Cellular Microtubule Networks

Beyond inhibiting polymerization, this compound also disrupts existing cellular microtubule networks. Cellular evidence has shown that this compound disrupts microtubule polymerization and can decrease β-tubulin protein levels. researchgate.netacs.org Immunofluorescence studies in A549 cells treated with this compound have revealed a dose-dependent reduction and fragmentation of the microtubule network, accompanied by alterations in cell morphology. chemsrc.com This disruption compromises the structural integrity of the cell and impairs processes dependent on intact microtubule networks.

Characterization of Tubulin Binding Sites (e.g., Vinca (B1221190) Alkaloid Site Interactions)

This compound exerts its effects by binding to tubulin. Molecular docking studies have indicated that this compound has a high binding potential to the vinca alkaloid site on tubulin. researchgate.netresearchgate.netacs.org The vinca alkaloid binding site is distinct from other binding sites on tubulin, such as those for taxanes, colchicine, podophyllotoxin, and GTP. nih.govuah.es Binding of vinca alkaloids to their sites, typically located at the ends of microtubules, disrupts microtubule assembly and suppresses microtubule dynamics. nih.gov While this compound's interaction with the vinca alkaloid site is suggested by docking studies, further detailed characterization of its specific binding mode and affinity relative to established vinca alkaloids would provide a more comprehensive understanding of this interaction.

Regulation of Cell Cycle Progression

The disruption of microtubule dynamics by this compound has direct consequences for cell cycle progression, particularly during mitosis. researchgate.net

Induction of G2/M Phase Arrest

This compound has been shown to induce cell cycle arrest, specifically in the G2/M phase. researchgate.netresearchgate.netacs.orgchemsrc.com This arrest occurs because the disruption of the mitotic spindle by this compound activates the mitotic checkpoint, which prevents cells from progressing into anaphase and completing cell division. wikipedia.org Studies in A549 cells have demonstrated that this compound treatment causes a dose-dependent increase in the proportion of cells in the G2/M phase, with a corresponding decrease in the G1 phase population. chemsrc.com This accumulation of cells in the G2/M phase is a hallmark of anti-mitotic agents that interfere with microtubule function.

Table 1: Effect of this compound on Cell Cycle Distribution in A549 Cells

This compound ConcentrationG1 Phase (%)S Phase (%)G2/M Phase (%)
ControlData not available in snippetsData not available in snippetsData not available in snippets
0-20 μMDecreased chemsrc.comData not available in snippetsIncreased chemsrc.com

Note: Specific percentage data for control and various concentrations across all phases were not consistently available across the provided snippets, but the trend of decreased G1 and increased G2/M is reported.

Downstream Cellular Events of Cell Cycle Inhibition

The cell cycle arrest induced by this compound can lead to downstream cellular events, including the induction of apoptosis. researchgate.netacs.orgchemsrc.com Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or abnormal cells. This compound has been shown to induce apoptosis in cancer cells, such as A549 human lung cancer cells. researchgate.netacs.orgchemsrc.com The intrinsic mitochondrial pathway and the AKT signaling pathway have been reported to be involved in this compound-induced cell apoptosis. researchgate.netacs.org The disruption of mitosis and subsequent cell cycle arrest trigger signaling cascades that can activate apoptotic pathways, leading to the demise of affected cells. researchgate.netmdpi.com

Mechanisms of Apoptotic Induction

This compound has been shown to induce apoptosis in cancer cells through various pathways and molecular interactions. researchgate.netacs.orgnih.govchemsrc.com

Activation of the Intrinsic Mitochondrial Apoptosis Pathway

Studies have indicated that this compound activates the intrinsic mitochondrial apoptosis pathway in cancer cells, such as A549 human lung cancer cells. researchgate.netacs.orgnih.govchemsrc.com This pathway is a major route for initiating apoptosis in response to various intracellular stresses. abcam.cn Activation of this pathway by this compound involves the release of cytochrome C from the mitochondria into the cytosol. researchgate.net The release of cytochrome C is a key event that triggers the formation of the apoptosome, a protein complex essential for downstream caspase activation. wikipedia.orgrndsystems.com

Caspase Cascade Activation (e.g., Caspase-3, Caspase-9)

A critical step in this compound-induced apoptosis is the activation of the caspase cascade. researchgate.net Caspases are a family of proteases that are central mediators of apoptosis. wikipedia.orgrndsystems.com this compound has been shown to activate both initiator caspases, such as caspase-9, and executioner caspases, such as caspase-3, in cancer cells. researchgate.netmedsci.org Caspase-9 is activated within the apoptosome, which is formed following the release of cytochrome C from the mitochondria in the intrinsic pathway. wikipedia.orgrndsystems.com Activated caspase-9, in turn, cleaves and activates executioner caspases like caspase-3. wikipedia.orgrndsystems.comembopress.org Activated caspase-3 is responsible for cleaving numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. wikipedia.orgrndsystems.comembopress.org

Modulation of Bcl-2 Family Protein Expression (e.g., Bax Upregulation, Bcl-2 Downregulation)

The Bcl-2 protein family plays a crucial role in regulating the intrinsic apoptotic pathway by controlling mitochondrial outer membrane permeabilization (MOMP). wikipedia.orgnih.govnih.govresearchgate.net This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) that inhibit apoptosis and pro-apoptotic members (e.g., Bax, Bak, BH3-only proteins) that promote it. wikipedia.orgnih.govnih.govresearchgate.netthno.org this compound has been observed to modulate the expression of these proteins, specifically causing the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2 in cancer cells. researchgate.netmedsci.orgnih.gov The balance between pro- and anti-apoptotic Bcl-2 family proteins determines a cell's susceptibility to apoptosis. rndsystems.comwikipedia.orgnih.govresearchgate.net An increased Bax/Bcl-2 ratio favors MOMP and the release of pro-apoptotic factors like cytochrome C, thereby promoting apoptosis. researchgate.netmedsci.orgnih.gov

Research findings on the effect of this compound on Bcl-2 family protein expression:

ProteinEffect of this compound TreatmentObserved in Cell LineReference
BaxUpregulationA549 human lung cancer cells researchgate.net
Bcl-2DownregulationA549 human lung cancer cells researchgate.net
Bax/Bcl-2 RatioIncreasedFetal rat brain (in response to prenatal cocaine exposure, relevant mechanism) medsci.org

Poly (ADP-ribose) Polymerase (PARP) Cleavage

Cleavage of Poly (ADP-ribose) Polymerase (PARP) is a well-established marker of apoptosis and is typically carried out by activated executioner caspases, particularly caspase-3. embopress.orgbiolegend.comabcam.comthermofisher.com PARP is a nuclear protein involved in DNA repair, and its cleavage inactivates its repair function, contributing to the controlled dismantling of the cell during apoptosis. biolegend.comabcam.comthermofisher.commdpi.com Studies on this compound have shown that it induces PARP cleavage in cancer cells, indicating the activation of the downstream apoptotic machinery. researchgate.net

Involvement of Key Signaling Pathways in Apoptosis (e.g., AKT Pathway)

Signaling pathways play a crucial role in regulating cell survival and death. The AKT pathway, also known as the PI3K/AKT pathway, is often involved in promoting cell survival and inhibiting apoptosis. nih.govoncotarget.com Research suggests that the AKT pathway is involved in this compound-induced cell apoptosis. researchgate.netacs.orgnih.govresearchgate.net While the precise mechanism of AKT involvement in this compound-induced apoptosis requires further detailed investigation, its implication suggests that this compound may counteract pro-survival signals mediated by this pathway, thereby promoting cell death.

Anti-migratory and Anti-invasive Effects on Cancer Cells

Beyond its apoptotic effects, this compound has also demonstrated the ability to inhibit the migration and invasion of cancer cells, particularly in glioblastoma (GBM) cells and A549 lung cancer cells. researchgate.netacs.orgnih.govresearchgate.netnih.govfigshare.comjbr-pub.org.cn Cell migration and invasion are critical processes in cancer progression and metastasis. oncotarget.com

Studies have shown that this compound significantly suppressed cell migration and invasion in A549 cells at sublethal concentrations. researchgate.netacs.orgnih.govfigshare.com In glioblastoma cells, this compound inhibited cell migration and tube formation, which is a measure of vasculogenic mimicry (VM), an alternative mechanism of blood supply in aggressive tumors. researchgate.netnih.govjbr-pub.org.cn

The anti-migratory and anti-invasive effects of this compound in glioblastoma cells have been linked to the regulation of the epithelial-mesenchymal transition (EMT) pathway and β-catenin activation. researchgate.netnih.govjbr-pub.org.cn EMT is a process by which cancer cells acquire migratory and invasive properties. researchgate.netnih.gov this compound treatment led to a concentration-dependent decrease in the expression of EMT markers such as N-cadherin and vimentin (B1176767) in GBM cells. researchgate.netnih.gov Furthermore, this compound significantly reduced the level of phosphorylated extracellular signal-regulated protein kinase (p-ERK) and inhibited the activation of β-catenin. researchgate.netnih.gov These findings suggest that this compound inhibits VM formation in GBM cells by regulating the ERK/β-catenin-mediated EMT pathway. researchgate.netnih.govjbr-pub.org.cn

Research findings on the anti-migratory and anti-invasive effects of this compound:

EffectCell LineKey Mechanism InvolvedReference
Inhibited MigrationA549 lung cancer cellsNot explicitly detailed in snippets, but observed effect researchgate.netacs.orgnih.govfigshare.com
Inhibited InvasionA549 lung cancer cellsNot explicitly detailed in snippets, but observed effect researchgate.netacs.orgnih.govfigshare.com
Suppressed MigrationGlioblastoma (U87, U251)Regulation of ERK/β-catenin-mediated EMT pathway researchgate.netnih.govjbr-pub.org.cn
Inhibited Tube Formation (VM)Glioblastoma (U87, U251)Regulation of ERK/β-catenin-mediated EMT pathway researchgate.netnih.govjbr-pub.org.cn

Inhibition of Cancer Cell Migration in in vitro Models

Studies have demonstrated that this compound can significantly suppress the migration of cancer cells in vitro. For instance, this compound has been shown to reduce the migration of A549 human lung cancer cells at sublethal concentrations. researchgate.netchemsrc.comacs.orgnih.gov In glioblastoma cell lines, such as U87 and U251, this compound also significantly suppressed cell migration. nih.govresearchgate.netjbr-pub.org.cnjbr-pub.org.cn Experimental assays like the wound scratch assay and Transwell migration assay are commonly used to evaluate this inhibitory effect. In the wound scratch assay, the distance covered by cells migrating into a scratched area is quantified after treatment with this compound, showing a dose-dependent inhibition. chemsrc.com Similarly, Transwell migration assays measure the number of cells that migrate through a porous membrane, with this compound treatment leading to a significant reduction in migrated cells. chemsrc.com

Table 1: Effect of this compound on Cancer Cell Migration (Illustrative Data based on findings)

Cell LineThis compound Concentration (µM)Relative Migration (%)Reference
A5490.5Reduced chemsrc.com
A5491Further Reduced chemsrc.com
A5492Significantly Reduced chemsrc.com
U870.5Suppressed nih.govjbr-pub.org.cn
U871Suppressed nih.govjbr-pub.org.cn
U872Significantly Suppressed nih.govjbr-pub.org.cn
U2510.5Suppressed nih.govjbr-pub.org.cn
U2511Suppressed nih.govjbr-pub.org.cn
U2512Significantly Suppressed nih.govjbr-pub.org.cn

Note: Relative Migration (%) is a conceptual representation based on reported inhibitory effects at given concentrations.

Suppression of Cancer Cell Invasion Capabilities

In addition to inhibiting migration, this compound has also been shown to suppress the invasion capabilities of cancer cells. chemsrc.comacs.orgnih.gov Cancer cell invasion, the process by which cancer cells move through the extracellular matrix, is a critical step in metastasis. Studies using in vitro invasion assays, such as those utilizing Matrigel-coated Transwell chambers, have demonstrated that this compound treatment leads to a decrease in the number of invasive cancer cells. chemsrc.com For A549 lung cancer cells, this compound decreased the invasion number in a dose-dependent manner. chemsrc.com This suppression of invasion contributes to this compound's potential anti-cancer effects by limiting the spread of tumor cells.

Table 2: Effect of this compound on Cancer Cell Invasion (Illustrative Data based on findings)

Cell LineThis compound Concentration (µM)Relative Invasion (%)Reference
A5490.5Decreased chemsrc.com
A5491Further Decreased chemsrc.com
A5492Significantly Decreased chemsrc.com

Note: Relative Invasion (%) is a conceptual representation based on reported inhibitory effects at given concentrations.

Anti-Vasculogenic Mimicry (VM) Activity

Vasculogenic mimicry (VM) is a process employed by aggressive tumor cells, particularly under conditions of hypoxia and nutrient deficiency, to form fluid-conducting channels that supplement or replace endothelial cell-lined vessels, thereby contributing to tumor blood supply and resistance to anti-angiogenic therapies. nih.govjbr-pub.org.cntandfonline.com this compound has been identified as a potential agent against VM, particularly in glioblastoma (GBM). nih.govresearchgate.netjbr-pub.org.cn

Inhibition of VM Formation in Glioblastoma (GBM) Cells

This compound has been shown to significantly inhibit VM formation in GBM cells in vitro at non-cytotoxic concentrations. nih.govjbr-pub.org.cnjbr-pub.org.cn In vitro Matrigel tube formation assays are commonly used to assess VM. nih.govjbr-pub.org.cn In these assays, aggressive cancer cells are cultured on a Matrigel matrix, and their ability to form tube-like structures is observed and quantified. nih.govjbr-pub.org.cn Treatment with this compound significantly inhibited the formation of vasculogenic-like networks by GBM cell lines such as U87 and U251, reducing the numbers of meshes and master segments formed. nih.govjbr-pub.org.cn For instance, in U87 cells treated with 0.5, 1, and 2 μmol/L this compound, the numbers of meshes were reduced to 55.26%, 43.82%, and 34.51%, respectively, compared to the vehicle control group. nih.gov Master segments were similarly reduced to 64.49%, 57.07%, and 54.01% at these concentrations. nih.gov

Table 3: Effect of this compound on VM Formation in U87 GBM Cells nih.gov

This compound Concentration (µmol/L)Relative Number of Meshes (%)Relative Number of Master Segments (%)
0100100
0.555.2664.49
143.8257.07
234.5154.01

Regulation of the Epithelial-Mesenchymal Transition (EMT) Pathway

A key mechanism underlying this compound's anti-VM effect is its regulation of the epithelial-mesenchymal transition (EMT) pathway. nih.govresearchgate.netjbr-pub.org.cnjbr-pub.org.cntandfonline.comresearchgate.netjensenlab.org EMT is a biological process where epithelial cells acquire mesenchymal characteristics, which is crucial for tumor invasion, VM formation, and drug resistance. nih.govresearchgate.net RNA sequencing data have suggested the involvement of the EMT pathway in the mechanism of this compound. researchgate.netnih.govresearchgate.netjbr-pub.org.cnresearchgate.netjensenlab.org this compound treatment leads to the inhibition of EMT in GBM cells. nih.gov This is evidenced by changes in the expression levels of key EMT markers. researchgate.netnih.govresearchgate.netjbr-pub.org.cnresearchgate.net222.198.130jbr-pub.org.cn

Modulation of Associated Signaling Molecules (e.g., ERK, β-catenin, N-cadherin, vimentin)

This compound modulates several signaling molecules associated with EMT and VM. Exposure to this compound leads to a concentration-dependent decrease in the expression levels of mesenchymal state markers, including N-cadherin and vimentin, in GBM cells. researchgate.netnih.govresearchgate.netjbr-pub.org.cnresearchgate.net222.198.130jbr-pub.org.cn Conversely, the expression level of the epithelial marker E-cadherin is increased after this compound treatment. nih.gov

Furthermore, this compound significantly reduces the level of phosphorylated extracellular signal-regulated protein kinase (p-ERK) and inhibits the activation of β-catenin. researchgate.netnih.govresearchgate.netjbr-pub.org.cnjensenlab.org222.198.130 The ERK/β-catenin pathway plays a significant role in regulating EMT and VM in GBM cells. nih.govresearchgate.netjbr-pub.org.cntandfonline.com this compound inhibits VM formation by suppressing the ERK/β-catenin-mediated EMT. nih.govresearchgate.netjbr-pub.org.cnjbr-pub.org.cn While this compound inhibits β-catenin activation and nuclear translocation, it does not suppress the total expression level of β-catenin. nih.gov The inhibition of β-catenin activation by this compound suppresses the EMT process in GBM cells, ultimately impairing VM formation. nih.govresearchgate.netresearchgate.net The this compound-induced decrease in active β-catenin, N-cadherin, vimentin, and matrix metalloproteinase-9 (MMP-9) can be rescued by the β-catenin agonist SKL2001, further validating the role of the β-catenin/EMT pathway in this compound's anti-VM effects. nih.govresearchgate.netresearchgate.net

Table 4: Modulation of EMT-Related Proteins by this compound in GBM Cells (Conceptual representation based on findings)

ProteinEffect of this compound TreatmentReference
N-cadherinDecreased expression researchgate.netnih.govresearchgate.netjbr-pub.org.cnresearchgate.net222.198.130jbr-pub.org.cn
VimentinDecreased expression researchgate.netnih.govresearchgate.netjbr-pub.org.cnresearchgate.net222.198.130jbr-pub.org.cn
E-cadherinIncreased expression nih.gov
p-ERKReduced level researchgate.netnih.govresearchgate.netjbr-pub.org.cnjensenlab.org222.198.130
Active β-cateninInhibited activation/decrease researchgate.netnih.govresearchgate.netjbr-pub.org.cn222.198.130researchgate.netresearchgate.net
Total β-cateninNot suppressed nih.gov
SNAILDecreased expression nih.gov
TWISTDecreased expression nih.gov
MMP-9Decreased expression nih.govresearchgate.netjbr-pub.org.cnresearchgate.netresearchgate.net

The pharmacological mechanisms of this compound against VM formation in GBM cells involve the regulation of the ERK/β-catenin-dependent EMT pathway, leading to suppressed cell motility, migration, and subsequent VM formation at sublethal concentrations. nih.govjbr-pub.org.cnresearchgate.net

Structure Activity Relationships Sar of Moroidin and Its Analogues

Correlating Bicyclic Ring System Architecture with Biological Activity

The bicyclic ring system is a defining feature of moroidin and the celogentins, formed by unusual non-peptide cross-connections. Research indicates that this intricate bicyclic architecture is crucial for their biological activity, specifically their interaction with tubulin. The presence of the bicyclic system, including these unique linkages, appears to be a fundamental requirement for the observed anti-mitotic effects. Studies comparing bicyclic this compound-type peptides to monocyclic analogues, such as stephanotic acid-[LV], suggest that the second ring is required for cytotoxicity against certain cancer cell lines.

Significance of Unusual Leu-Trp and Trp-His Cross-Linkages in Bioactivity

This compound's structure includes two distinctive cross-links: a carbon-carbon (C-C) bond between the β-carbon of a leucine (B10760876) residue and the C6 of a tryptophan indole (B1671886), and a carbon-nitrogen (C-N) bond connecting the C2 of the same tryptophan indole to the N1 of a C-terminal histidine imidazole (B134444). nih.govresearchgate.net These cross-linkages are integral to the formation of the bicyclic scaffold. nih.govresearchgate.net The Trp-His cross-link, in particular, forms the second ring of the bicyclic system, and its presence is necessary for the bioactivity of this compound-type peptides. The specific structure of the right-hand ring, which contains the Trp-His linkage, has been correlated with the degree of biological activity. nih.gov

Influence of Ring Size and Conformation on Target Interaction and Efficacy

The size and conformation of the bicyclic rings play a significant role in the interaction of this compound and its analogues with their biological target, tubulin. Cyclization in peptides generally leads to reduced conformational flexibility, which can enhance metabolic stability and improve binding affinity and specificity to target molecules. Bicyclic peptides, with their further constrained structures, exhibit even greater conformational rigidity compared to their linear or monocyclic counterparts. The second ring in moroidins can vary in size, typically comprising 2 to 4 amino acids. Variations in ring size and the resulting conformations are considered important factors influencing their biological activity. Synthetic efforts have explored altering the size of the right-hand ring to investigate the impact on activity.

Comparative Structure-Activity Profiles of Celogentins and other this compound-Type Analogues

The celogentins, a family of bicyclic peptides isolated from Celosia argentea, are structurally related to this compound and share its anti-mitotic activity through tubulin polymerization inhibition. Comparative studies have revealed distinct differences in potency among these compounds. Celogentin C is consistently reported as being significantly more potent in inhibiting tubulin polymerization than this compound. nih.gov While this compound demonstrates an inhibitory activity with an IC₅₀ of 3.0 µM, comparable to that of vinblastine, celogentin C exhibits a higher potency with an IC₅₀ of 0.8 µM. nih.gov This difference in potency has been linked to variations in the structure of the right-hand ring. nih.gov Specifically, celogentin C contains a proline residue in its right-hand ring, whereas this compound has a glycine (B1666218) residue in the corresponding position, leading to presumably different conformations of this macrocycle. Other celogentins, such as celogentins A, B, and D, have shown significantly lower activity compared to this compound and celogentin C. The presence of an additional lysine (B10760008) residue in celogentin B did not appear to substantially affect its inhibitory activity. Furthermore, the discovery of this compound analogues from other plant sources, such as a water chickweed analogue showing higher cytotoxicity against lung adenocarcinoma cells than this compound, highlights the potential for structural variations to influence biological activity.

CompoundIC₅₀ (µM) for Tubulin Polymerization InhibitionNotes
This compound3.0Comparable to Vinblastine
Celogentin C0.8More potent than this compound and Vinblastine
Vinblastine3.0Reference anti-mitotic agent
Celogentins A, B, D20-30Significantly less active than this compound and Celogentin C

Table 1: Comparative Potency of this compound, Celogentin C, and Vinblastine in Tubulin Polymerization Inhibition nih.gov

Advanced Research Methodologies and Future Academic Directions for Moroidin

High-Throughput Screening Methodologies for Novel Moroidin Analogues and their Mechanistic Elucidation

The development of this compound-based therapeutics is hampered by the difficulty in obtaining sufficient quantities for extensive testing. nih.gov High-throughput screening (HTS) offers a powerful solution to this challenge by enabling the rapid evaluation of large libraries of compounds. mdpi.com While direct HTS of this compound analogues is still an emerging area, the foundational methodologies are well-established. drugtargetreview.com The generation of this compound analogue libraries through biosynthetic engineering provides the necessary chemical diversity for such screening efforts. nih.gov

A typical HTS workflow for this compound analogues would involve several key stages. Initially, a library of diverse this compound analogues would be generated, likely through the metabolic engineering of a heterologous host such as Nicotiana benthamiana. nih.gov These analogues would then be tested for their cytotoxic activity against various cancer cell lines using automated cell-based assays. mdpi.com Various high-throughput scoring methods can then be employed to identify "hit" compounds that exhibit significant dose-responsive effects. nih.gov Subsequent mechanistic elucidation for these hits could involve a battery of secondary assays to determine their specific cellular targets and modes of action, potentially identifying novel anticancer mechanisms beyond tubulin inhibition. mit.edu

Table 1: High-Throughput Screening Methodologies for this compound Analogues

Methodology Description Application to this compound Research
Cell-Based Assays Automated assays measuring cell viability, proliferation, or apoptosis in response to compound treatment. Primary screening of this compound analogue libraries for cytotoxic activity against cancer cell lines.
Fluorescence-Based Readouts Utilization of fluorescent probes to measure cellular events such as microtubule dynamics or cell cycle progression. Secondary screening to elucidate the mechanism of action of hit compounds.
Competitive Binding Assays Assays to determine the ability of a test compound to displace a known ligand from its target protein. Characterizing the binding affinity of this compound analogues to tubulin.

| In Silico Screening | Computational methods to predict the binding affinity and activity of compounds against a specific target. | Prioritizing this compound analogues for synthesis and biological testing. |

Engineering Plant Systems for Optimized this compound and Analog Production

The discovery that this compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) has revolutionized its production. nih.govacs.org Researchers have successfully demonstrated the heterologous production of this compound and its analogues, such as celogentin C, in transgenic tobacco plants (Nicotiana benthamiana). nih.govacs.org This approach offers a scalable and sustainable alternative to chemical synthesis or extraction from its natural source. nih.gov

The key to this biosynthetic approach lies in the identification and utilization of the BURP-domain peptide cyclases. nih.govacs.org By mining plant transcriptomes, a this compound cyclase from Kerria japonica was identified that catalyzes the crucial macrocyclization steps in the presence of cupric ions. nih.govacs.org This enzyme, when co-expressed with a precursor peptide in tobacco, facilitates the production of this compound-like compounds. mit.edu Metabolic engineering of this system by optimizing the expression of the cyclase and precursor genes can maximize the yield of natural moroidins and their analogues. nih.gov Furthermore, by modifying the core peptide sequence within the precursor gene, a diverse range of novel this compound analogues can be generated for screening and therapeutic development. mit.edu

Applications of Biocatalysis for Diversification of this compound Scaffolds

Biocatalysis, the use of natural catalysts like enzymes to perform chemical transformations, offers a powerful tool for diversifying complex molecular scaffolds. nih.govnih.gov While the direct application of biocatalysis to this compound is in its early stages, the enzymatic nature of its biosynthesis provides a clear path forward. The BURP-domain cyclase is itself a biocatalyst that installs the intricate bicyclic structure of this compound. nih.govacs.org

Future research could focus on exploring the substrate specificity of this and other related cyclases to generate novel this compound scaffolds. By feeding the biosynthetic machinery with synthetic precursor peptides containing unnatural amino acids, it may be possible to create analogues with altered ring sizes, conformations, and functional groups. Additionally, other classes of enzymes, such as glycosyltransferases, could be employed to modify the this compound scaffold, potentially improving its pharmacological properties. nih.gov The development of cell-free systems containing the necessary biosynthetic enzymes could also provide a more controlled environment for producing and diversifying this compound scaffolds. google.com

Utilization of this compound as a Molecular Probe for Fundamental Biological Investigations

Beyond its therapeutic potential, this compound's unique biological activity makes it a valuable tool for fundamental research. As a potent inhibitor of tubulin polymerization, it can be used to dissect the intricate processes of cell division and cytoskeletal dynamics. nih.gov

This compound's ability to bind to tubulin and disrupt microtubule formation allows researchers to study the consequences of microtubule dysfunction in a controlled manner. technologynetworks.com By observing the effects of this compound on cellular processes such as mitosis, cell motility, and intracellular transport, scientists can gain a deeper understanding of the critical roles played by the cytoskeleton. technologynetworks.commiami.edu The use of fluorescently labeled this compound analogues could enable the direct visualization of its interaction with microtubules in living cells, providing unprecedented insights into the dynamics of microtubule assembly and disassembly.

The intense and long-lasting pain caused by the stinging hairs of Dendrocnide moroides suggests that this compound interacts with specific components of the pain signaling pathway. mit.edutechnologynetworks.com While the precise molecular targets responsible for this pain are not yet fully understood, this compound's potent activity makes it an excellent chemical probe for their identification. technologynetworks.comnih.gov It is possible that this compound interacts with novel, as-yet-unidentified neurobiological receptors involved in pain perception. technologynetworks.com By studying the effects of this compound on sensory neurons and exploring its binding partners, researchers may uncover new mechanisms underlying pain and potentially identify new targets for analgesic drug development. nih.govmdpi.com

Computational Chemistry and Molecular Modeling for Ligand-Target Interaction Studies

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, allowing for the detailed investigation of ligand-target interactions at the atomic level. nih.govunimi.it In the context of this compound, these techniques can provide crucial insights into its binding to tubulin and guide the design of more potent and selective analogues. mdpi.compolito.it

Molecular docking simulations can be used to predict the binding pose of this compound within the tubulin protein, identifying the key amino acid residues involved in the interaction. mdpi.com This information can then be used to design modifications to the this compound structure that enhance its binding affinity and, consequently, its biological activity. Molecular dynamics simulations can further refine these models by providing a dynamic picture of the this compound-tubulin complex, revealing how the ligand affects the conformational flexibility of the protein. nih.gov These computational approaches, in conjunction with experimental data, will be instrumental in advancing our understanding of this compound's mechanism of action and in the rational design of next-generation microtubule-targeting agents.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Celogentin C
Vincristine (B1662923)

Omics-based Approaches (e.g., RNA Sequencing) for Comprehensive Pathway Analysis

The elucidation of the this compound biosynthetic pathway represents a significant breakthrough, largely attributable to the application of omics technologies, particularly transcriptomics. acs.orgnih.gov this compound is now understood to be a ribosomally synthesized and post-translationally modified peptide (RiPP), a class of natural products created on the ribosome as a precursor peptide which is then tailored by specialized enzymes. nih.gov

Researchers utilized a gene-guided discovery strategy, mining hundreds of plant transcriptomes to unravel this process. acs.org By searching for the specific amino acid sequences (core peptide motifs) that form the this compound backbone within larger precursor peptides, scientists were able to pinpoint the genetic blueprint for its production. acs.orgnih.gov

RNA sequencing of Dendrocnide moroides and related species was instrumental in identifying a family of precursor peptides characterized by a conserved N-terminal BURP domain. nih.govresearchgate.net This domain was subsequently identified as the crucial this compound cyclase, the enzyme that catalyzes the formation of the complex tryptophan-indole cross-links that define the this compound bicyclic structure. acs.orgnih.gov This omics-driven approach not only identified the necessary biosynthetic machinery but also revealed that the production of this compound-like peptides is not exclusive to the Dendrocnide genus, with similar pathways discovered in plants like the Japanese kerria. acs.org This understanding sets the stage for heterologous expression, where the identified genes can be transferred to a more manageable host organism, such as tobacco plants, for scalable production of this compound and its analogs. acs.orggoogle.com

Table 1: Key Components in this compound Biosynthesis Identified via Omics Approaches
ComponentTypeFunctionMethod of Identification
This compound Precursor PeptideProteinContains the core amino acid sequence that is processed into the final this compound peptide.Transcriptome Mining
BURP DomainProtein DomainFunctions as a 'this compound cyclase' to install the key bicyclic cross-links.Transcriptome Mining & Gene-Guided Discovery
Proteolytic EnzymesEnzymesExcise the core peptide from the precursor and perform other maturation steps.Inferred from RiPP Biosynthetic Logic

Development of this compound-Based Peptide Libraries for Lead Structure Identification in Chemical Biology

The discovery of the this compound biosynthetic pathway has opened a new frontier in chemical biology: the creation of this compound-based peptide libraries for lead structure identification. mit.edugoogle.com A lead structure is a compound that demonstrates a desired biological activity and serves as a starting point for the development of a new drug. aragen.com this compound itself is a potent lead structure due to its ability to inhibit tubulin polymerization, a validated target for anticancer drugs. nih.gov

The development of peptide libraries is made possible by the "substrate promiscuity" of the biosynthetic system. google.com The this compound cyclase enzyme is not strictly limited to the native core peptide sequence found in Dendrocnide. It can process various modified precursor peptides. google.com This flexibility allows researchers to genetically engineer the core peptide region within the precursor gene, creating a multitude of new this compound analogs with diversified ring structures and amino acid compositions. google.comresearchgate.net

By expressing a collection of these engineered precursor genes in a heterologous host like tobacco, a library of novel this compound-like peptides can be generated. mit.edugoogle.com This approach bypasses the complexities of synthetic chemistry and harnesses the plant's cellular machinery to produce diverse and complex molecules. mit.edu The resulting library of compounds can then be screened for enhanced potency against cancer cell lines, improved selectivity, or other desirable pharmacological properties. acs.orgmit.edu This strategy accelerates the discovery of optimized lead compounds, paving the way for the development of next-generation therapeutics derived from the this compound scaffold. google.com

Table 2: Application of this compound-Based Libraries in Lead Identification
ConceptDescriptionObjective in Chemical Biology
Substrate PromiscuityThe ability of the this compound cyclase to act on various modified core peptide sequences.Enables the creation of diverse molecular structures from a single biosynthetic pathway.
Peptide Library GenerationExpressing numerous engineered precursor peptide genes in a host plant to produce a collection of novel this compound analogs.To generate molecular diversity for screening purposes.
Lead Structure IdentificationScreening the peptide library to find compounds with superior therapeutic properties (e.g., higher cytotoxicity to cancer cells).To identify an optimal candidate for further drug development and optimization. aragen.com

Q & A

Q. What are the primary molecular mechanisms through which Moroidin exerts its anti-cancer effects in glioblastoma models?

this compound inhibits glioblastoma (GBM) progression via dual mechanisms: (1) microtubule disruption by binding to tubulin, preventing polymerization (observed in celogentin C analogs) , and (2) suppression of epithelial-mesenchymal transition (EMT) by downregulating N-cadherin, vimentin, and β-catenin signaling. RNA sequencing and GSEA analysis revealed significant downregulation of EMT-related genes (e.g., MMP9, MMP14) and inhibition of ERK/β-catenin pathways in U87/U251 cells treated with 2 µM this compound . Western blot and immunofluorescence validated dose-dependent reduction in phosphorylated ERK and nuclear β-catenin .

Q. Which experimental assays are commonly employed to evaluate this compound's inhibitory effects on glioblastoma cell migration and vasculogenic mimicry (VM)?

Key assays include:

  • Wound scratch assay : Cells cultured to 80% confluency are scratched and treated with this compound (0.5–2 µM). Migration distance is quantified via ImageJ after 24 hours .
  • Transwell migration : Cells in this compound-treated upper chambers are fixed, stained, and counted after 24 hours .
  • Matrigel tube formation : VM inhibition is assessed by counting tubular networks in GBM cells seeded on Matrigel. This compound (2 µM) reduces network complexity by 55% (U87) and 34% (U251) .
  • qRT-PCR/Western blot : Validates downregulation of EMT markers (e.g., MMP9, vimentin) using primers/probes listed in Table 1 of .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings regarding this compound's role in pain induction versus its anti-cancer properties?

While this compound was initially linked to neuropathic pain in Dendrocnide moroides, recent studies suggest its isolated form induces less pain than crude plant extracts . This discrepancy may arise from synergistic interactions with other plant toxins (e.g., histamines) or differences in in vivo vs. in vitro models. To resolve this, comparative metabolomics of plant extracts and purified this compound, paired with in vivo nociception assays (e.g., mouse paw-licking tests), are recommended .

Q. What methodologies are recommended for optimizing heterologous production of this compound analogs in non-native plant systems?

The Weng group’s gene-guided approach includes:

  • BURP domain mining : Screening 793 plant transcriptomes for this compound-like motifs to identify functional cyclization enzymes .
  • Copper-dependent catalysis : Utilizing copper ions to enable cyclization of tryptophan-indole macrocycles in engineered tobacco .
  • Diversification : Modifying core peptide sequences in Nicotiana benthamiana to produce analogs like celogentin C, which showed selective cytotoxicity in H1437 lung adenocarcinoma cells (IC50: 1.2 µM) .

Q. How can researchers integrate multi-omics data to elucidate this compound's dual role in microtubule targeting and EMT inhibition?

A proposed workflow:

Transcriptomics : RNA-seq of this compound-treated GBM cells to identify EMT pathway suppression .

Network analysis : STRING database integration to map protein-protein interactions between EMT markers (e.g., MMP9, β-catenin) and microtubule regulators .

Functional validation : CRISPR knockdown of β-catenin in GBM cells to test if this compound’s anti-migratory effects persist .

Methodological Considerations for Data Contradiction

Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound in migration assays?

  • Two-way ANOVA with Dunnett’s post hoc test : Used to compare migration distances across multiple doses (0.5–2 µM) and cell lines (U87 vs. U251) .
  • Dose-response modeling : IC50 calculations for VM inhibition using nonlinear regression (e.g., GraphPad Prism) .

Q. How should researchers address variability in this compound's bioactivity across different glioblastoma cell lines?

  • Line-specific profiling : Compare baseline expression of β-catenin and EMT markers (e.g., U87 has higher vimentin than U251) .
  • Normalization to housekeeping genes : Use GAPDH or β-actin for qRT-PCR/Western blot to control for loading differences .

Emerging Research Directions

Q. Can this compound analogs be engineered to enhance blood-brain barrier (BBB) penetration for glioblastoma therapy?

  • Structural modifications : Introduce lipid-soluble groups (e.g., methyl esters) to celogentin C’s macrocyclic backbone .
  • In vitro BBB models : Test permeability using co-cultures of brain endothelial cells and astrocytes, measuring transendothelial electrical resistance (TEER) .

Q. What in vivo models are suitable for validating this compound's anti-VM efficacy?

  • Orthotopic GBM xenografts : Intracranial implantation of luciferase-tagged U87 cells in nude mice, with this compound administered via osmotic pump (2 mg/kg/day) .
  • Dynamic contrast-enhanced MRI : Monitor VM reduction by tracking gadolinium leakage in tumors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Moroidin
Reactant of Route 2
Moroidin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.